

LYN-1604: Application Notes and Protocols for Kinase Activity Assays

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Compound of Interest

Compound Name: LYN-1604

Cat. No.: B15604115

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Abstract

LYN-1604 is a potent small-molecule agonist of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy.[1][2] This document provides detailed application notes and protocols for the use of **LYN-1604** in in vitro kinase activity assays. It includes a summary of its mechanism of action, key quantitative data, and step-by-step experimental procedures to assess its effect on ULK1 activity. Additionally, signaling pathway and experimental workflow diagrams are provided for enhanced clarity.

Introduction

UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components.[2] Dysregulation of ULK1 activity has been implicated in various diseases, including cancer. **LYN-1604** has been identified as a direct activator of ULK1, inducing autophagy and subsequent apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.[1][3] These characteristics make **LYN-1604** a valuable tool for studying the ULK1 signaling pathway and a potential therapeutic candidate.

Mechanism of Action

LYN-1604 directly binds to and activates ULK1 kinase.[1] The binding of **LYN-1604** to ULK1 is dependent on key amino acid residues within the kinase's binding pocket, specifically Lys50, Leu53, and Tyr89.[1][4] Activation of ULK1 by **LYN-1604** initiates a downstream signaling cascade involving the ULK complex (ULK1-mATG13-FIP200-ATG101), leading to the phosphorylation of Beclin-1 and the induction of autophagy.[1][3] This process is also associated with the upregulation of ATF3 and RAD21, and the cleavage of caspase-3, ultimately resulting in apoptosis.[1][3]

Data Presentation

Quantitative Data Summary

Parameter	Value	Cell Line/System	Reference
EC50	18.94 nM	In vitro ULK1 Kinase Assay	[1][5]
Kd	291.4 nM	Wild-type ULK1	[5][6]
IC50	1.66 μ M	MDA-MB-231 cells	[6][7]
Optimal Concentrations	0.5 - 2.0 μ M	MDA-MB-231 cells	[5][6]
Incubation Time	24 hours	MDA-MB-231 cells	[5][6]

Experimental Protocols

In Vitro ULK1 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from methodologies reported for the characterization of **LYN-1604**. [1] [8] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. An increase in luminescence is directly proportional to kinase activity.

Materials:

- Recombinant human ULK1 enzyme

- **LYN-1604**
- Myelin Basic Protein (MBP) or other suitable ULK1 substrate
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- DMSO
- White, opaque 96-well plates

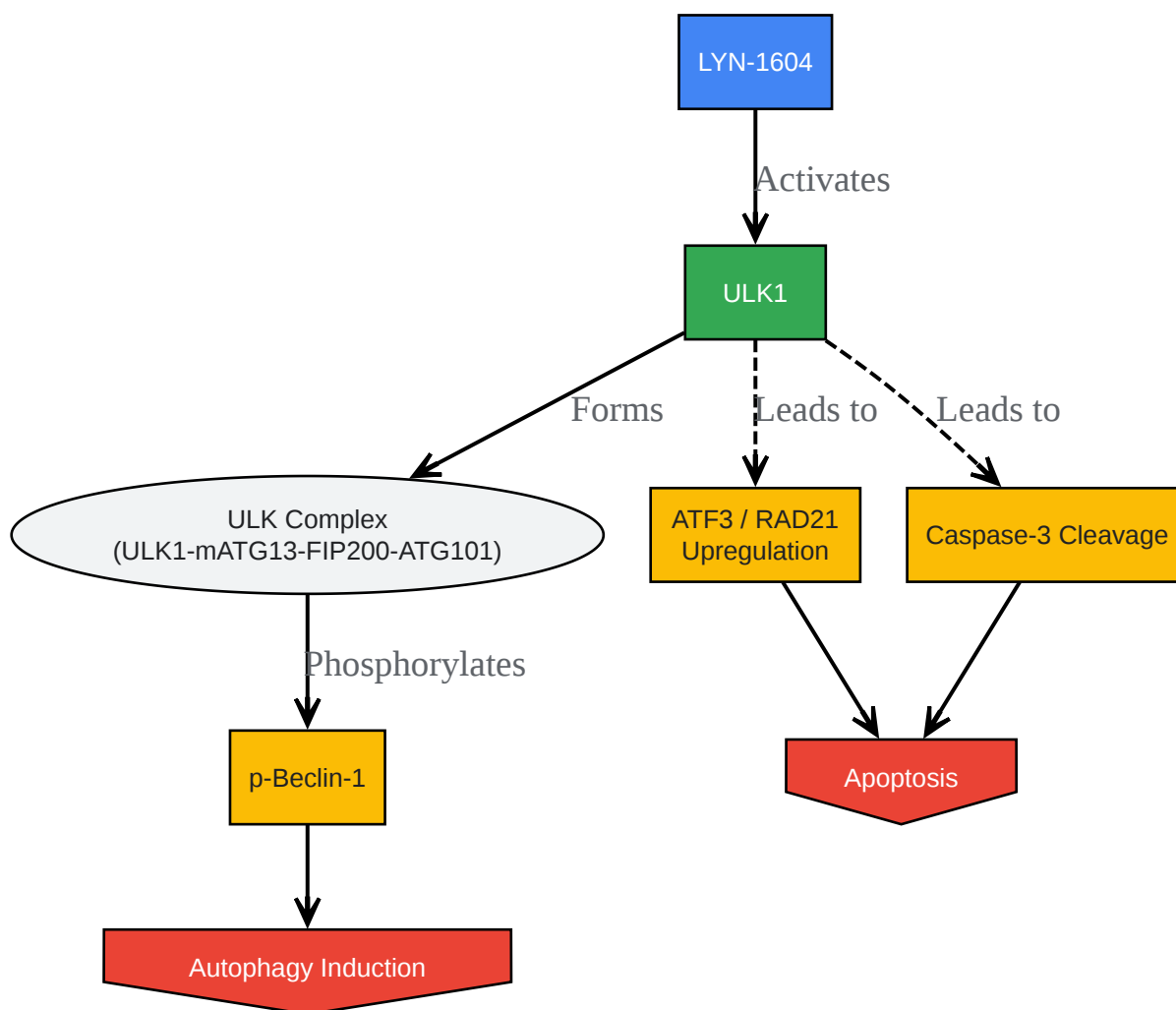
Procedure:

- **Compound Preparation:** Prepare a stock solution of **LYN-1604** in DMSO. Serially dilute **LYN-1604** in kinase buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 μM). Include a DMSO-only control.
- **Kinase Reaction Setup:**
 - In a 96-well plate, add 5 μL of the diluted **LYN-1604** or DMSO control.
 - Add 10 μL of a solution containing the ULK1 enzyme and substrate (MBP) in kinase buffer. The optimal concentrations of enzyme and substrate should be determined empirically but can start in the range of 10-100 ng of enzyme and 0.2-1 μg of substrate per reaction.
 - To initiate the kinase reaction, add 10 μL of ATP solution in kinase buffer. The final ATP concentration should be at or near the K_m for ULK1, if known, or can be empirically determined (e.g., 10-100 μM).
- **Incubation:** Incubate the reaction plate at 30°C for 60 minutes.
- **ADP-Glo™ Reagent Addition:**
 - Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate at room temperature for 40 minutes.
- Kinase Detection Reagent Addition:
 - Add 50 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all experimental wells.
 - Normalize the data to the positive control (DMSO-treated) to determine the percent activation.
 - Plot the percent activation against the logarithm of the **LYN-1604** concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Visualizations

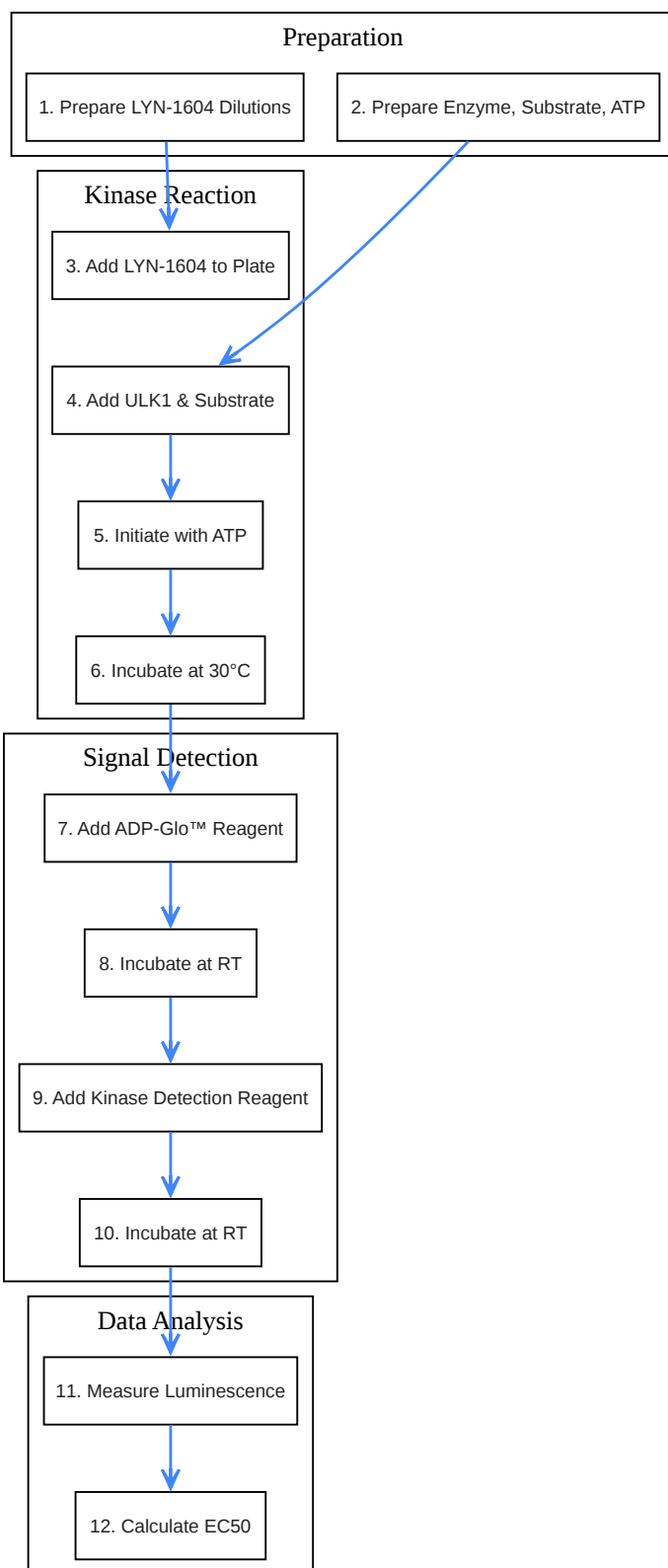
LYN-1604 Signaling Pathway



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Caption: **LYN-1604** activates ULK1, leading to autophagy and apoptosis.

Experimental Workflow for ULK1 Kinase Assay



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Caption: Workflow for the in vitro ULK1 kinase activity assay.

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